molecular formula C10H16N2 B15299414 Deca-3,7-diyne-1,10-diamine

Deca-3,7-diyne-1,10-diamine

Cat. No.: B15299414
M. Wt: 164.25 g/mol
InChI Key: AKOWAUSRZUGCNX-UHFFFAOYSA-N
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Description

Deca-3,7-diyne-1,10-diamine is a specialized organic compound featuring a linear carbon chain with a central 3,7-diyne unit and terminal amine groups. This structure makes it a valuable building block in research, particularly in polymer science and materials chemistry. The presence of the diyne group allows it to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the creation of complex polymer architectures or functionalized surfaces. Concurrently, the terminal amine groups enable its use as a monomer in polycondensation reactions for synthesizing novel polyamides and polyurethanes with tailored properties. Researchers can leverage this compound to develop new materials with potential applications in advanced composites, specialty coatings, and other high-performance materials. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

deca-3,7-diyne-1,10-diamine

InChI

InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2,7-12H2

InChI Key

AKOWAUSRZUGCNX-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCCN)C#CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deca-3,7-diyne-1,10-diamine typically involves the coupling of appropriate alkyne and amine precursors under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Deca-3,7-diy

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,10-Diaminodecane (Decamethylenediamine)

  • Key Properties: Formula: C₁₀H₂₄N₂; Molecular weight: 172.31 g/mol . pKa: Not explicitly provided, but typical aliphatic diamines (e.g., 1,6-diaminohexane) have pKa values near 10–11, similar to monoamines like decylamine (pKa 10.64) .
  • Applications : Used in polymer synthesis (e.g., nylon-610) due to its bifunctional reactivity.
  • Contrast with Deca-3,7-diyne-1,10-diamine: The absence of triple bonds in 1,10-diaminodecane reduces rigidity and electronic conjugation, limiting applications in conductive materials or click chemistry.

Decylamine (C₁₀H₂₁N)

  • Key Properties :
    • Formula: C₁₀H₂₃N; Molecular weight: 157.3 g/mol; pKa: 10.64 .
  • Applications : Surfactant precursor and catalyst in silanization reactions.
  • Contrast :
    • This compound’s dual amine groups enable crosslinking, unlike decylamine’s single reactive site. The diyne moiety further distinguishes it by enabling cycloaddition reactions (e.g., with azides).

Deca-3,7-diene (C₁₀H₁₈)

  • Structure : A 10-carbon hydrocarbon with double bonds at positions 3 and 6.
  • Key Properties: Formula: C₁₀H₁₈; Molecular weight: 138.25 g/mol . Chromatographic Elutes at specific retention indices using HP-1 (nonpolar) and Supelcowax-10 (polar) columns under He/N₂ carrier gas .
  • Contrast :
    • Deca-3,7-diene lacks functional groups (amines), limiting its utility in polymerization or bio-conjugation. The double bonds offer less reactivity than triple bonds in diynes.

Data Table: Comparative Properties of Related Compounds

Compound Formula Molecular Weight (g/mol) Functional Groups pKa (if applicable) Key Applications
This compound* C₁₀H₁₄N₂ Theoretical: ~164.24 Two amines, two alkynes ~10–11 (estimated) Conductive polymers, click chemistry
1,10-Diaminodecane C₁₀H₂₄N₂ 172.31 Two amines ~10–11 Nylon production
Decylamine C₁₀H₂₃N 157.30 One amine 10.64 Silanization catalysts
Deca-3,7-diene C₁₀H₁₈ 138.25 Two double bonds N/A Hydrocarbon analysis

*Hypothetical properties inferred from structural analogs.

Research Findings and Limitations

  • Silanization Catalysts: Amines like decylamine enhance silica-silane reactions due to their basicity (pKa ~10.6), but diamines (e.g., 1,10-diaminodecane) could offer dual active sites for improved crosslinking .
  • Chromatographic Behavior : Deca-3,7-diene’s retention indices vary with column polarity, suggesting that this compound would exhibit distinct elution profiles due to polar amine groups .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Deca-3,7-diyne-1,10-diamine, and how should conflicting data be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for structural elucidation. For example, in analogs like deca-3,4-diene (C₁₀H₁₈), ¹H NMR resolves alkene proton signals (δ 5.2–5.5 ppm), while MS confirms molecular weight (e.g., m/z 138.25 ). Contradictions in spectra (e.g., unexpected peaks) require cross-validation with alternative techniques like IR spectroscopy or X-ray crystallography. Employ empirical contradiction analysis frameworks (e.g., constructive falsification ) to test hypotheses about structural anomalies.

Q. What synthetic protocols are applicable for this compound, and how are intermediates purified?

  • Methodological Answer : Alkynylation reactions using terminal alkynes (e.g., Cadiot-Chodkiewicz coupling) can construct the diyne backbone. For purification, column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate) is effective, as demonstrated in analogous diyne-diol syntheses . Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm intermediate purity using High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) .

Q. How should researchers document chemical parameters to ensure reproducibility?

  • Methodological Answer : Follow ICMJE standards: report manufacturer, batch number, purity (e.g., ≥98%), storage conditions (e.g., −20°C under argon), and handling protocols (e.g., inert atmosphere for air-sensitive amines). For example, decylamine (C₁₀H₂₃N) requires strict moisture control to prevent degradation .

Advanced Research Questions

Q. How does the chain length and basicity (pKa) of diamines influence their reactivity in cross-coupling reactions?

  • Methodological Answer : Compare this compound with shorter-chain analogs (e.g., hexylamine, pKa 10.56 ). Longer chains (e.g., decylamine, pKa 10.64 ) may reduce steric hindrance in coordination complexes, enhancing catalytic efficiency. Use Density Functional Theory (DFT) calculations to model electronic effects and validate with kinetic studies (e.g., reaction rates under varying pH).

Q. What strategies resolve contradictions in catalytic activity data between theoretical models and experimental results?

  • Methodological Answer : Apply Intelligent Data Analysis (IDA) frameworks to identify outliers. For example, if computational models predict higher yields than observed experimentally, recalibrate parameters (e.g., solvent polarity, temperature) using sensitivity analysis. Cross-reference with empirical datasets from structurally similar compounds (e.g., anti-7,8-benzotricyclo[4.2.2.0²,⁵]deca-3,7,9-triene ) to refine predictive algorithms .

Q. How can researchers optimize silanization reactions involving this compound?

  • Methodological Answer : Screen amine additives (e.g., cyclohexylamine vs. quinuclidine) to enhance silane coupling efficiency. For instance, quinuclidine (pKa 11.50 ) accelerates hydrolysis-condensation kinetics due to stronger basicity. Use rheological studies (e.g., viscosity measurements) to correlate amine basicity with cross-linking density in silica composites .

Q. What role does regioselectivity play in photochemical rearrangements of Deca-3,7-diyne derivatives?

  • Methodological Answer : Investigate bridged intermediates using Di-π-Methane photorearrangement protocols. For example, ortho-substituted benzonorbornadienes exhibit regioselective bridging under UV light, as shown in anti-7,8-benzotricyclo derivatives . Analyze product distributions via Gas Chromatography-Mass Spectrometry (GC-MS) and compare with computational predictions (e.g., Woodward-Hoffmann rules).

Data Management & Analysis

Q. How should researchers validate the reliability of extrapolated data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Implement combinatorial reliability estimation frameworks, such as Vorontsov’s probabilistic-combinatorial training methods . For SAR models, partition datasets into training/validation subsets and assess prediction accuracy using metrics like Matthews Correlation Coefficient (MCC) or Area Under the Curve (AUC).

Q. What statistical methods address non-reproducible outcomes in diyne-diamine polymerization studies?

  • Methodological Answer : Apply Bayesian inference to quantify uncertainty in reaction parameters (e.g., monomer concentration, initiator ratios). For example, Markov Chain Monte Carlo (MCMC) simulations can model polymerization kinetics and identify outlier conditions causing irreproducibility .

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